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molecular formula C12H16FNO3 B8530959 3-(2-Amino-5-fluoro-phenoxy)-butyric acid ethyl ester

3-(2-Amino-5-fluoro-phenoxy)-butyric acid ethyl ester

Cat. No. B8530959
M. Wt: 241.26 g/mol
InChI Key: CEAJVEKCUOQHTL-UHFFFAOYSA-N
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Patent
US08853193B2

Procedure details

To a solution of Ethyl 3-(5-fluoro-2-nitrophenoxy)butanoate (1.3 g) in THF (50 ml) was added Raney nickel (150 mg) and the reaction mixture was hydrogenated. The catalyst was filtered off and the filtrate was concentrated in vacuo.
Name
Ethyl 3-(5-fluoro-2-nitrophenoxy)butanoate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[O:7][CH:8]([CH3:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1COCC1.[Ni]>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][CH:8]([O:7][C:6]1[CH:16]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[NH2:17])[CH3:15])[CH3:14]

Inputs

Step One
Name
Ethyl 3-(5-fluoro-2-nitrophenoxy)butanoate
Quantity
1.3 g
Type
reactant
Smiles
FC=1C=CC(=C(OC(CC(=O)OCC)C)C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC(C)OC1=C(C=CC(=C1)F)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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